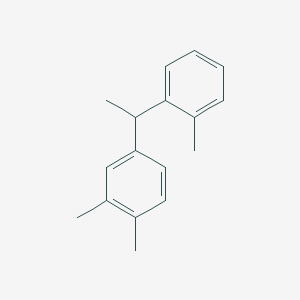

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Description

Contextualization of Aryl Alkyl Ethers and Substituted Benzene (B151609) Derivatives in Advanced Chemical Synthesis

Aryl alkyl ethers, characterized by an oxygen atom connecting an aromatic ring and an alkyl group, are a pivotal class of organic compounds. fiveable.mebyjus.combritannica.com Their synthesis and reactions are fundamental topics in organic chemistry. The ether linkage, while generally stable, can be cleaved under specific conditions, making these compounds useful as protecting groups in complex syntheses. Moreover, the aromatic portion of aryl alkyl ethers can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene ring. byjus.com The alkoxy group (-OR) is known to be an activating, ortho-, para-directing substituent, which influences the regioselectivity of these reactions. libretexts.org

Substituted benzene derivatives form the backbone of a vast array of functional materials and biologically active molecules. asianscientist.comphys.org The specific positioning of different substituents on the benzene ring dramatically influences the molecule's physical, chemical, and biological properties. libretexts.org Advanced synthetic methodologies, including cross-coupling reactions and directed ortho-metalation, have provided chemists with powerful tools to construct complex substitution patterns with high precision. organic-chemistry.orglibretexts.org The synergy between the aryl alkyl ether functionality and other substituents on the benzene ring can lead to unique chemical reactivity and properties, making such compounds valuable targets in synthetic chemistry.

Strategic Importance of Highly Substituted Aromatic Systems in Chemical Science

Highly substituted aromatic systems are of immense strategic importance in chemical science. The dense arrangement of functional groups on a compact aromatic scaffold can give rise to novel material properties and potent biological activities. asianscientist.comijrar.org In materials science, hexa-substituted benzenes are investigated for applications in molecular electronics, nanotechnology, and bio-imaging. asianscientist.com The steric and electronic interactions between adjacent substituents can lead to unique conformational preferences and photophysical properties. asianscientist.com

In medicinal chemistry, the precise arrangement of substituents on an aromatic core is crucial for optimizing a drug candidate's binding affinity to its biological target, as well as its pharmacokinetic profile. nih.gov The ability to synthesize a wide variety of highly substituted aromatic compounds allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. nih.gov Therefore, the development of synthetic routes to access novel, highly substituted aromatic systems is a continuous and vital area of research. phys.org

Identification of Current Research Gaps and Motivations for Investigating 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

A thorough review of the chemical literature reveals a significant research gap concerning 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. While its CAS number is listed as 33967-15-6, there is a conspicuous absence of detailed experimental data regarding its synthesis, spectroscopic characterization, and reactivity. guidechem.com This lack of information for a molecule with a well-defined structure is a strong motivator for its investigation.

The motivation to study this particular compound stems from several factors. Firstly, it serves as a representative of a complex aryl alkyl ether with multiple chiral centers, offering a platform to investigate stereoselective synthesis and the impact of stereochemistry on its properties. Secondly, the dense substitution pattern on the benzene ring, with both alkyl and a larger ether-linked group, presents an interesting case for studying steric and electronic effects on the aromatic system's reactivity. Finally, the elucidation of its properties would contribute to the broader database of organic compounds, potentially revealing unforeseen applications. The study of such "undiscovered" molecules is essential for expanding the boundaries of chemical knowledge.

Overview of Research Objectives and Methodological Framework for Studying 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The primary research objective for a comprehensive study of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene would be its definitive synthesis and thorough characterization. This would involve developing a robust and efficient synthetic pathway, likely employing modern cross-coupling methodologies or variations of the Williamson ether synthesis. fiveable.meorganic-chemistry.orgorganic-chemistry.org

The methodological framework for its characterization would encompass a suite of spectroscopic and analytical techniques. acs.orgnano-ntp.comdigitellinc.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the compound's connectivity and stereochemistry. fiveable.melibretexts.org Mass spectrometry would be used to confirm its molecular weight and elemental composition. acs.org Infrared (IR) spectroscopy would identify the characteristic vibrations of its functional groups, particularly the C-O stretching of the ether linkage. libretexts.orgpressbooks.pub

Given the absence of experimental data, computational chemistry would play a significant role in predicting the compound's properties. longdom.orgjstar-research.commit.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to predict its three-dimensional structure, spectroscopic signatures (NMR and IR), and electronic properties. jstar-research.com These theoretical predictions would serve as a valuable guide for the experimental investigation and aid in the interpretation of the obtained data.

Detailed Research Findings

As 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is an understudied compound, the following tables present predicted data based on computational models and typical experimental data for analogous, well-characterized chemical structures. This information serves as a benchmark for what would be expected from a formal research investigation.

Predicted Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₇H₂₀O | - |

| Molecular Weight | 240.34 g/mol | - |

| Boiling Point | ~350-380 °C | Estimation from similar structures |

| Density | ~1.02 g/cm³ | Estimation from similar structures |

| LogP | ~5.2 | Computational (e.g., XLogP3) |

This interactive table provides predicted physicochemical properties for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene.

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic Protons: 6.8-7.3 ppm, Benzylic Proton: 4.5-5.0 ppm, Methyl Protons (on rings): 2.1-2.4 ppm, Ethyl-Methyl Protons: 1.5-1.7 ppm |

| ¹³C NMR | Aromatic Carbons: 110-160 ppm, Benzylic Carbon: 75-85 ppm, Methyl Carbons (on rings): 15-25 ppm, Ethyl-Methyl Carbon: 20-30 ppm |

| IR Spectroscopy | C-O Stretch: 1200-1250 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric), C-H Aromatic Stretch: 3000-3100 cm⁻¹, C-H Aliphatic Stretch: 2850-3000 cm⁻¹ |

This interactive table outlines the predicted spectroscopic data for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, which are crucial for its identification and structural elucidation.

Structure

3D Structure

Properties

Molecular Formula |

C17H20 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1,2-dimethyl-4-[1-(2-methylphenyl)ethyl]benzene |

InChI |

InChI=1S/C17H20/c1-12-9-10-16(11-14(12)3)15(4)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3 |

InChI Key |

NKCSZNMKUBZFLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

Retrosynthetic Disconnections and Rational Design for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene Synthesis

Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing a target molecule into simpler, readily available starting materials. icj-e.org For 1,2-Dimethyl-4-(1-o-tolylethyl)benzene, the analysis reveals two primary disconnection points, leading to logical and convergent synthetic pathways.

The most evident disconnection is at the ether C-O bond. This bond can be severed in two ways, suggesting a Williamson ether synthesis or a modern metal-catalyzed equivalent. This disconnection leads to an alcohol/phenolic precursor and a halide or pseudohalide.

Disconnection A: Cleavage of the bond between the oxygen and the o-tolyl group. This suggests o-cresol (B1677501) and 1-(4-bromo-3,4-dimethylphenyl)ethanol as precursors.

Disconnection B: Cleavage of the bond between the oxygen and the benzylic carbon. This identifies 1-(3,4-dimethylphenyl)ethanol (B1345112) and an o-tolyl halide (e.g., 2-bromotoluene) as precursors.

A second key disconnection is the C-C bond between the ethyl side chain and the 1,2-dimethylbenzene ring. This points towards a Friedel-Crafts type reaction to append the side chain to the aromatic core.

Disconnection C: This approach breaks the bond between the benzylic carbon and the 3,4-dimethylphenyl ring, suggesting 3,4-dimethylacetophenone as a key intermediate, which can be synthesized from 1,2-dimethylbenzene via Friedel-Crafts acylation.

These disconnections form the basis for a rational synthetic design, allowing for the strategic assembly of the target molecule from simpler commercial precursors like 1,2-dimethylbenzene (o-xylene), acetyl chloride, and o-cresol.

Exploration of Classical C-O Bond Formation Strategies in the Synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Classical methods for ether formation remain fundamental in organic synthesis. For the target molecule, the Williamson ether synthesis and Friedel-Crafts reactions for precursor synthesis are the most relevant strategies.

Optimized Williamson Ether Synthesis Approaches for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.org In synthesizing 1,2-Dimethyl-4-(1-o-tolylethyl)benzene, two pathways are possible, stemming from the retrosynthetic disconnections.

Pathway 1: Reaction of sodium o-cresolate with 1-(4-bromo-3,4-dimethylphenyl)ethyl.

Pathway 2: Reaction of the sodium alkoxide of 1-(3,4-dimethylphenyl)ethanol with an o-tolyl halide.

The SN2 reaction is sensitive to steric hindrance. masterorganicchemistry.com Pathway 2 involves a nucleophilic attack at a secondary benzylic halide, which is sterically hindered and prone to a competing elimination (E2) reaction, potentially reducing the yield of the desired ether. libretexts.org Therefore, Pathway 1, which involves an attack on the less hindered carbon of an o-tolyl halide by a secondary alkoxide, is generally less favorable than the alternative. The preferred approach involves the reaction of a phenoxide with a secondary alkyl halide. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. bartleby.com

Table 1: Optimized Conditions for Williamson Ether Synthesis

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Approx. Yield (%) |

|---|---|---|---|---|---|

| o-Cresol | 1-(4-Chloro-3,4-dimethylphenyl)ethanol | NaH | DMF | 80-100 | 65-75 |

| 1-(3,4-Dimethylphenyl)ethanol | 2-Bromotoluene (B146081) | K₂CO₃ | Acetonitrile | Reflux | 50-60 |

Note: Data is illustrative of typical conditions for analogous reactions.

Modern Catalytic Methods for the Convergent Synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Modern organic synthesis increasingly relies on catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed C-O Coupling Reactions for Aromatic Ether Formation

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives to the Williamson ether synthesis for forming C-O bonds. The Buchwald-Hartwig and Ullmann-type couplings are prominent examples. rsc.orgrsc.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol.

For the synthesis of 1,2-Dimethyl-4-(1-o-tolylethyl)benzene, a palladium- or copper-catalyzed coupling could be employed. For instance, the coupling of 1-(3,4-dimethylphenyl)ethanol with 2-bromotoluene could be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. These methods are often tolerant of a wider range of functional groups and can proceed under milder conditions than the classical Ullmann reaction, which required high temperatures and stoichiometric copper. organic-chemistry.org

Table 3: Representative Catalytic Systems for C-O Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-120 |

| CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 110-130 |

Note: This table illustrates common catalytic systems used for analogous C-O bond formations.

Stereoselective Catalytic Approaches for Chiral Center Introduction in 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The target molecule possesses a stereocenter at the benzylic carbon. The synthesis of a single enantiomer requires a stereoselective approach. Asymmetric catalysis is the most elegant method to achieve this. ethz.ch

A highly effective strategy is the asymmetric reduction of the precursor ketone, 3,4-dimethylacetophenone. This can be accomplished using chiral catalysts, such as those developed by Noyori, which employ ruthenium complexes with chiral phosphine ligands (e.g., BINAP) for the hydrogenation of ketones to produce chiral alcohols with high enantiomeric excess. libretexts.org

Alternatively, kinetic resolution of the racemic 1-(3,4-dimethylphenyl)ethanol could be performed. This involves using a chiral catalyst to selectively react with one enantiomer of the alcohol, allowing the other to be isolated in an enantiomerically enriched form.

Recent advances have also explored the direct asymmetric C-O coupling reactions, where a chiral catalyst system can favor the formation of one enantiomer of the final ether product. chemrxiv.orgnih.gov These methods often utilize N-heterocyclic carbenes (NHCs) or chiral phosphoric acids as catalysts. rsc.orgacs.org

Table 4: Examples of Stereoselective Approaches

| Method | Key Step | Chiral Reagent/Catalyst | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reduction | Reduction of 3,4-dimethylacetophenone | Ru-BINAP complex / H₂ | >95% |

| Catalytic Asymmetric Etherification | C-O coupling of racemic alcohol | Chiral Phosphoric Acid Catalyst | 90-99% |

Note: Data reflects typical results reported for these types of stereoselective transformations.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

In response to the limitations of traditional methods, significant research has focused on developing greener and more sustainable synthetic routes. These approaches aim to reduce waste, minimize hazardous substance use, and improve energy efficiency, in line with the twelve principles of green chemistry. researchgate.net

Catalyst Selection: A primary focus of green synthesis is the replacement of hazardous and wasteful Lewis acids like AlCl₃. Heterogeneous solid acid catalysts are a leading alternative, offering advantages such as easy separation, reusability, and reduced waste streams. uco.esresearchgate.netmdpi.com Zeolites, clays, and metal oxides are prominent examples. rsc.org For instance, Zr-SBA-15 materials have been shown to be highly active, selective, and reusable catalysts for the Friedel-Crafts alkylation of p-xylene. uco.es Similarly, silica-supported phosphotungstic acid has been effectively used as a stable and recyclable catalyst in continuous flow alkylation processes. researchgate.net These catalysts function by providing acid sites on a solid support, facilitating the electrophilic substitution while simplifying downstream processing. uco.esresearchgate.net

Alternative Reaction Media and Conditions: The choice of solvent is a critical factor in green chemistry. Traditional Friedel-Crafts reactions often use hazardous solvents. Greener alternatives include solvent-less reactions or the use of more benign solvents. acs.org Furthermore, innovative energy sources like microwave irradiation have been demonstrated to dramatically accelerate reaction rates, reducing reaction times from hours to minutes and thereby lowering energy consumption. uco.es

Atom Economy: Sustainable synthesis routes prioritize atom economy, aiming to maximize the incorporation of reactant atoms into the final product. nih.gov Using alkylating agents like styrenes or alcohols is preferable to alkyl halides. The reaction of o-xylene (B151617) with 1-(o-tolyl)ethene would be an ideal atom-economical route, as it would theoretically produce no byproducts. nih.gov Alkylation with alcohols, where water is the only byproduct, also represents a significant improvement over halide-based routes. nih.gov

Below is a comparative table illustrating the shift from traditional to greener synthetic approaches for aromatic alkylation.

| Feature | Traditional Approach | Green/Sustainable Approach |

| Catalyst | Homogeneous Lewis Acids (e.g., AlCl₃, FeCl₃) | Heterogeneous Solid Acids (e.g., Zeolites, Zr-SBA-15, Supported Heteropolyacids) uco.esrsc.orgresearchgate.net |

| Catalyst Lifecycle | Single-use, requires aqueous work-up, generates significant waste | Reusable, easily separated by filtration, minimizes waste uco.es |

| Alkylating Agent | Alkyl Halides | Alkenes (Styrenes), Alcohols nih.gov |

| Primary Byproduct | Halide salts, acid waste | None (with alkenes), Water (with alcohols) nih.gov |

| Solvent | Often hazardous (e.g., chlorinated hydrocarbons) | Solvent-free conditions or benign solvents acs.org |

| Energy Input | Conventional heating (often for extended periods) | Microwave irradiation, continuous flow reactors (reduced reaction times) uco.esresearchgate.net |

| Work-up | Aqueous quench and extraction | Simple filtration of catalyst |

Scale-Up Considerations and Process Optimization for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene Production

Transitioning the synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene from a laboratory setting to industrial production requires careful consideration of various engineering and chemical factors to ensure safety, efficiency, and economic viability.

Process Intensification and Reactor Design: For large-scale production, moving from batch reactors to continuous flow systems can offer significant advantages. Continuous flow reactors provide superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. researchgate.net The use of packed-bed reactors containing a heterogeneous catalyst is a particularly effective strategy for industrial-scale Friedel-Crafts alkylation. researchgate.net This setup allows for the continuous processing of reactants and straightforward separation of the product from the immobilized catalyst.

Process Modeling and Optimization: To achieve optimal performance, process parameters must be carefully controlled. Key variables in aromatic alkylation include temperature, pressure, reactant molar ratio (o-xylene to the alkylating agent), and catalyst loading/residence time. nih.gov Side reactions such as polyalkylation, isomerization, and catalyst deactivation become more significant at a larger scale. nih.gov

Process simulation and modeling are crucial tools for optimizing these parameters without the need for extensive and costly pilot-plant experiments. By developing kinetic models, engineers can predict how changes in reaction conditions will affect yield and selectivity, allowing for the fine-tuning of the process to maximize the output of the desired product while minimizing byproducts and energy consumption. researchgate.net For example, in similar alkylation processes, increasing temperature can increase the reaction rate but may also promote undesirable side reactions, leading to a decrease in product selectivity. nih.gov Therefore, an optimal temperature range must be identified.

Downstream Processing and Purification: The purification of the final product is a critical and often energy-intensive part of the production process. The choice of a heterogeneous catalyst greatly simplifies the initial separation step, as the catalyst can be removed by filtration. Subsequent purification of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene from unreacted starting materials and any byproducts would likely involve techniques such as distillation. The design and optimization of distillation columns are essential to achieve the desired product purity while minimizing energy costs.

The following table outlines key parameters and considerations for the scale-up of this alkylation process.

| Parameter | Laboratory Scale | Industrial Scale (Optimized Process) | Rationale for Optimization |

| Reactor Type | Batch Reactor (Glass Flask) | Continuous Packed-Bed Reactor | Improved heat/mass transfer, safety, and consistency. researchgate.net |

| Catalyst System | Homogeneous Lewis Acid (AlCl₃) | Heterogeneous Solid Acid (e.g., Zeolite) | Enables continuous operation, easy separation, and catalyst recycling. rsc.org |

| Temperature | Variable, often room temp to reflux | Optimized (e.g., 100-200 °C) | Balances reaction rate against selectivity and catalyst stability. nih.gov |

| Pressure | Atmospheric | Moderate to High Pressure | Can increase reaction rates and influence phase behavior, particularly with gaseous reactants. |

| Reactant Ratio | Often large excess of aromatic substrate | Optimized ratio | Minimizes raw material waste and reduces the formation of polyalkylated byproducts. |

| Separation | Aqueous work-up, extraction, chromatography | Filtration followed by multi-stage distillation | Efficiently removes catalyst and purifies the product at a large scale. |

| Process Control | Manual | Automated (PAT - Process Analytical Technology) | Ensures consistent product quality and safe operation through real-time monitoring. |

Mechanistic Investigations of Chemical Transformations Involving 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

Elucidation of Reaction Pathways for Derivatization of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

No information is available in the scientific literature regarding the derivatization of this specific compound.

Kinetic and Thermodynamic Studies of Reactions with 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as Reactant or Product

No kinetic or thermodynamic data have been published for reactions involving this compound.

Analysis of Intermediates and Transition States in 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene Transformations

There are no available analyses of intermediates or transition states for the chemical transformations of this compound.

Computational and Experimental Approaches to Reaction Mechanism Verification for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

No computational or experimental studies have been found that verify any reaction mechanisms for this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

High-Resolution NMR Spectroscopy for Complete Structural Assignment of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic compounds in solution. For 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The complexity of the overlapping aromatic signals in the ¹H NMR spectrum necessitates the use of 2D NMR techniques for definitive assignment. docbrown.inforesearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify adjacent protons, such as the methine proton of the ethyl bridge and the methyl protons attached to it. It would also help trace the connectivity of the protons on each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A key application would be to observe through-space correlations between the protons of the o-tolyl ring and the protons of the 1,2-dimethylbenzene ring, which would help define the preferred rotational conformation (rotamers) around the C-C single bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations |

|---|---|---|---|

| 1,2-CH₃ | ~2.2-2.3 | ~19-21 | Aromatic C1, C2, C3, C6 |

| o-tolyl-CH₃ | ~2.3-2.4 | ~20-22 | Aromatic C1', C2', C6' |

| Ethyl-CH₃ | ~1.6 (doublet) | ~21-23 | Ethyl-CH, C4 |

| Ethyl-CH (benzylic) | ~4.2 (quartet) | ~44-46 | Ethyl-CH₃, C3, C5, C1' |

| Aromatic Protons | ~6.9-7.2 | ~125-145 | Various aromatic and benzylic carbons |

While solution-state NMR provides data on the average conformation, solid-state NMR (ssNMR) can elucidate the structure in the crystalline or amorphous solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. researchgate.net These spectra can reveal the presence of multiple conformations or polymorphs in the solid sample, which would manifest as distinct sets of peaks. Furthermore, advanced ssNMR experiments can measure internuclear distances and torsion angles, providing precise details about the molecular packing and the relative orientation of the two aromatic rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation pathways of a compound. acs.orgchemrxiv.org For 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene (C₁₇H₂₀), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺•), allowing for the unambiguous confirmation of its elemental composition.

Electron Ionization (EI) would likely be used to induce fragmentation. The fragmentation pattern provides valuable structural information. For this molecule, the most prominent fragmentation pathway is expected to be benzylic cleavage, due to the stability of the resulting carbocations. docbrown.infocore.ac.ukyoutube.com

Key expected fragmentation steps include:

Loss of a methyl group (•CH₃) from the o-tolyl moiety to form a stable tropylium-like ion.

Cleavage of the bond between the benzylic carbon and the o-tolyl ring, resulting in a [M-C₇H₇]⁺ ion (m/z 133).

Cleavage of the bond between the benzylic carbon and the dimethylbenzene ring, resulting in a C₇H₇⁺ ion (tropylium ion, m/z 91), which is often a base peak for alkyl-substituted aromatic compounds. docbrown.info

Table 2: Predicted HRMS Fragments for 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene

| m/z (Nominal) | Possible Fragment Ion Formula | Description of Loss |

|---|---|---|

| 224 | [C₁₇H₂₀]⁺• | Molecular Ion |

| 209 | [C₁₆H₁₇]⁺ | Loss of •CH₃ |

| 133 | [C₁₀H₁₃]⁺ | Loss of •C₇H₇ (tolyl radical) |

| 91 | [C₇H₇]⁺ | Formation of tropylium (B1234903) ion |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. royalsocietypublishing.orgelsevier.com The resulting spectra serve as a molecular fingerprint and confirm the presence of specific functional groups.

For 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene, the key expected vibrational bands are:

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretch: Medium to strong bands in the 3000-2850 cm⁻¹ region from the methyl and ethyl groups.

Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) rings.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations for both aliphatic and aromatic C-H bonds. The out-of-plane C-H bending bands in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution patterns on the aromatic rings. libretexts.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies for 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1620-1580 | Aromatic C=C Ring Stretch | IR, Raman |

| 1500-1400 | Aromatic C=C Ring Stretch | IR, Raman |

| 900-650 | Aromatic C-H Out-of-Plane Bending | IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The presence of a stereocenter at the benzylic carbon of the ethyl bridge means that 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for studying chiral molecules. rsc.orgwikipedia.orglibretexts.org

To determine the absolute configuration (R or S) of a purified enantiomer, an experimental CD spectrum would be recorded. nih.gov This spectrum would then be compared to a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A match between the experimental and the calculated spectrum for a specific configuration (e.g., the R-enantiomer) allows for the confident assignment of the absolute configuration of the sample.

X-ray Crystallography for Single Crystal Structure Determination of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene and its Co-crystals/Salts

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. nih.govnih.gov This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the crystal lattice.

For 1,2-Dimethyl-4-(1-o-tolyl-ethyl)-benzene, an X-ray crystal structure would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

The solid-state conformation, including the rotational arrangement of the two aromatic rings relative to each other.

Information on intermolecular interactions and crystal packing.

The absolute configuration if the compound crystallizes in a chiral space group.

This technique can also be applied to co-crystals or salts of the compound, revealing the intricate details of the supramolecular assembly and non-covalent interactions that stabilize the crystal structure. nih.gov

Theoretical and Computational Chemistry Studies on 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic structure and inherent reactivity of molecules. These methods, such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods), are employed to determine molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distributions, and electrostatic potentials. From these fundamental properties, various reactivity descriptors like chemical hardness, softness, and Fukui functions can be derived to predict the most likely sites for electrophilic or nucleophilic attack.

Despite the power of these methods, a search of the scientific literature has found no specific studies applying quantum chemical calculations to determine the electronic structure or reactivity of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. While calculations on simpler benzene (B151609) derivatives are common, dedicated research on this more complex structure is not available. rsc.orgresearchgate.netscispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, which possesses several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's behavior in different environments (e.g., in a vacuum, in a solvent, or in a condensed phase), researchers can identify low-energy conformations, understand the barriers to rotation between different conformers, and analyze the non-covalent intermolecular interactions (such as van der Waals forces and pi-stacking) that govern its behavior in bulk.

However, there are no published molecular dynamics simulation studies specifically focused on 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. Such studies would be necessary to understand its dynamic behavior, conformational preferences, and how it interacts with other molecules. mdpi.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be crucial for their identification and characterization. Quantum chemical methods can be used to calculate:

NMR (Nuclear Magnetic Resonance) spectra , by computing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR).

IR (Infrared) spectra , by calculating the vibrational frequencies of the molecule's chemical bonds.

UV-Vis (Ultraviolet-Visible) spectra , by determining the electronic transition energies between molecular orbitals.

These predicted spectra can be compared with experimental data to confirm a molecule's structure. For 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, no such computational predictions of its NMR, IR, or UV-Vis spectra have been reported in the literature. While experimental spectra may exist in certain databases for related compounds, dedicated computational studies to predict and analyze these parameters for the target molecule are absent. nist.gov

Computational Design of Derivatives of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene with Tailored Reactivity or Properties

Computational chemistry is not only used to study existing molecules but also to design new ones with desired characteristics. By systematically modifying the structure of a parent molecule like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in silico (e.g., by adding or changing functional groups), chemists can predict how these changes would affect its electronic properties, reactivity, or physical behavior. This "in silico design" process can accelerate the discovery of new materials or molecules with tailored functionalities.

A review of the literature indicates that no computational studies have been undertaken to design or screen derivatives of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene for any specific application or property.

Force Field Development and Validation for Molecular Modeling of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

A force field is a set of empirical energy functions and parameters used in molecular mechanics and molecular dynamics simulations to calculate the potential energy of a system of atoms. nih.gov For a novel or uncommon molecule like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, existing general-purpose force fields (like AMBER, CHARMM, or OPLS) might not have accurate parameters for all of its atomic arrangements. nih.govresearchgate.net Therefore, a specific force field development and validation process would be required. This typically involves using high-level quantum mechanical calculations to derive parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions, and then validating these parameters against experimental data or further quantum calculations. chemrxiv.orgchemrxiv.org

There is no evidence in the scientific literature of a dedicated force field being developed or validated specifically for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. Such work would be a prerequisite for conducting accurate and reliable molecular dynamics simulations of this compound or systems containing it.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in Complex Research Matrices

The trace analysis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in complex matrices, such as environmental or industrial samples, necessitates the high selectivity and sensitivity offered by hyphenated chromatographic techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS stands as the primary technique for the analysis of semi-volatile organic compounds like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. researchgate.netresearchgate.net The initial separation is achieved via gas chromatography, where the compound's volatility allows it to be passed through a capillary column. Low-polarity columns, such as those with a 5% phenyl-polysiloxane stationary phase, are typically effective for separating aromatic isomers. jeol.com

Following separation, detection by tandem mass spectrometry (MS/MS) provides exceptional selectivity. The process involves the ionization of the target molecule, typically through electron ionization (EI), followed by the selection of a specific precursor ion in the first quadrupole. This ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. This multiple reaction monitoring (MRM) mode significantly reduces matrix interference, enabling low detection limits. For a compound like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, precursor ions would likely correspond to the molecular ion and major fragments, such as the loss of a methyl or tolyl group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

While less conventional for non-polar aromatic hydrocarbons, LC-MS/MS can be adapted for analysis. The primary challenge lies in the ionization of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, which lacks readily ionizable functional groups required for common techniques like electrospray ionization (ESI). chromforum.org However, atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) may offer viable alternatives by promoting the formation of radical cations or adducts. chromforum.org

The development of an LC-MS/MS method would involve a reversed-phase liquid chromatography system for separation. The use of stable isotope-labeled internal standards is critical to compensate for matrix effects and potential ionization variability, ensuring accurate quantification in complex samples. nih.govnih.gov Two-dimensional LC/MS/MS can further enhance selectivity by using orthogonal separation mechanisms to resolve the target analyte from complex matrix components before detection. researchgate.net

Below is a table outlining hypothetical, yet typical, instrumental parameters for the analysis of a related aromatic hydrocarbon using GC-MS/MS.

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), ramp 15 °C/min to 320 °C (5 min hold) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Hypothetical m/z based on molecular weight |

| Product Ion (Q3) | Hypothetical m/z based on fragmentation |

| Collision Energy | Optimized for specific transition |

Advanced Electrochemical Methods for Specific Detection of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Electrochemical detection methods are not commonly employed for the direct analysis of non-polar, non-electroactive compounds such as 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. These techniques typically require the presence of a redox-active functional group that can be oxidized or reduced at an electrode surface. The target compound lacks such groups.

However, research into indirect electrochemical detection could provide a potential pathway. This might involve derivatizing the molecule to introduce an electroactive tag. Another advanced approach could be the use of cataluminescence sensors, where the catalytic oxidation of the compound on the surface of a nanomaterial results in the emission of light, which can be quantitatively measured. rsc.org Such sensor arrays have shown promise for the molecular recognition of xylene isomers and could theoretically be adapted for more complex derivatives. rsc.org The development of these methods remains at a research level and would require significant investigation to establish specificity and reliability for this particular compound.

Spectrophotometric and Fluorometric Assay Development for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Spectroscopic techniques, particularly spectrophotometry and fluorometry, offer sensitive methods for the detection and quantification of aromatic compounds.

Spectrophotometric Assays:

The conjugated pi-electron system within the aromatic rings of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene results in the absorption of ultraviolet (UV) radiation. A UV-Visible spectrophotometer can be used to measure this absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in a solution. For related compounds like xylene isomers, maximum absorbance occurs in the deep UV region (around 190-260 nm). royalsocietypublishing.org While sensitive, UV spectrophotometry can suffer from a lack of selectivity, as many other organic compounds present in complex samples also absorb in this region.

Fluorometric Assays:

Many polycyclic aromatic hydrocarbons (PAHs) are naturally fluorescent, a property that can be exploited for highly sensitive and selective analysis. jasco-global.com The target compound, with its multiple aromatic rings, is expected to exhibit fluorescence. A fluorometric assay involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique generally offers lower detection limits and higher selectivity than spectrophotometry because fewer molecules possess native fluorescence. ulpgc.es

The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths. Excitation-Emission Matrix (EEM) spectroscopy can be a powerful tool, providing a comprehensive "fingerprint" of the compound's fluorescence properties, which aids in its identification and quantification even in the presence of other fluorescent substances. nih.gov

The table below presents typical spectral properties for related aromatic compounds, which would serve as a starting point for developing an assay for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene.

| Compound Class | Typical UV λmax (nm) | Typical Fluorescence λex (nm) | Typical Fluorescence λem (nm) |

|---|---|---|---|

| o-Xylene (B151617) | ~193, ~260 | ~260 | ~282 |

| m-Xylene | ~192, ~262 | ~262 | ~282 |

| p-Xylene | ~191, ~265 | ~265 | ~285 |

| Naphthalene (2-ring PAH) | ~221, ~275 | ~275 | ~320-340 |

Data derived from literature on xylene isomers and PAHs for illustrative purposes. royalsocietypublishing.orgnih.gov

Sample Preparation and Extraction Strategies for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene in Environmental or Industrial Research Samples

Effective sample preparation is crucial for isolating 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene from the sample matrix and concentrating it to levels suitable for instrumental analysis. As a semi-volatile organic compound, various established extraction techniques are applicable. environmentalexpress.comthermofisher.com

For Liquid Samples (e.g., Industrial Wastewater):

Liquid-Liquid Extraction (LLE): A traditional method where the aqueous sample is mixed with an immiscible organic solvent (e.g., dichloromethane). The target analyte, being non-polar, partitions into the organic phase, which is then collected and concentrated. environmentalexpress.com

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica). The non-polar analyte is retained on the sorbent while polar matrix components pass through. The analyte is subsequently eluted with a small volume of organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). helsinki.fi The analyte adsorbs onto the fiber and is then thermally desorbed directly into the injector of a gas chromatograph. helsinki.ficapes.gov.br

For Solid Samples (e.g., Soil, Sediment, Solid Waste):

Soxhlet Extraction: A classic method involving the continuous extraction of the solid sample with a heated organic solvent over several hours.

Sonication: The sample is mixed with an extraction solvent and subjected to ultrasonic waves to enhance the extraction process. environmentalexpress.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract the analyte with organic solvents more rapidly and efficiently than traditional methods.

Methanol (B129727) Extraction: For volatile and semi-volatile compounds in soils, methanol extraction is a robust method that effectively recovers analytes while preserving sample integrity. acs.orgclu-in.org

The choice of method depends on the specific matrix, required detection limits, and available resources. The following table compares common extraction strategies.

| Technique | Applicable Matrix | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Aqueous | Well-established, effective for large volumes | Requires large volumes of solvent, can be labor-intensive |

| Solid-Phase Extraction (SPE) | Aqueous | Reduced solvent use, high concentration factors, potential for automation | Sorbent can be clogged by particulates |

| Solid-Phase Microextraction (SPME) | Aqueous, Air/Headspace | Solvent-free, simple, easily automated | Fiber fragility, potential for matrix effects on adsorption |

| Pressurized Liquid Extraction (PLE) | Solid, Semi-solid | Fast, efficient, low solvent consumption, automated | High initial instrument cost |

| Methanol Extraction | Solid | Efficient and robust for VOCs/SVOCs in soil | Requires careful handling to avoid analyte loss |

Applications and Derivatives of 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene in Non Biological Advanced Materials and Chemical Synthesis

Exploration of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a Precursor in Polymer Science or Material Engineering

No studies or publications were identified that describe the use of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a monomer, precursor, or additive in the synthesis of polymers or in the engineering of advanced materials. The potential for this compound to be used in creating novel polymers or materials has not been explored in the available literature.

Investigation of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a Ligand or Component in Catalyst Design

There is no available research on the application of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a ligand or a component in the design of catalysts. Its potential for coordinating with metal centers or influencing catalytic activity and selectivity remains uninvestigated in the public domain.

Utilization of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

A search of chemical literature did not yield any instances of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene being utilized as a chiral auxiliary or as a stereocontrolling building block in asymmetric synthesis. Its potential to induce chirality in chemical reactions has not been documented.

Environmental Fate and Degradation Studies of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene (e.g., photochemical, biodegradation pathways)

No data is available concerning the environmental fate and degradation of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. Studies on its persistence, potential for bioaccumulation, and pathways of degradation, such as through photochemical reactions or biodegradation by microorganisms, have not been reported.

Development of Novel Industrial Chemical Processes Incorporating 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

There are no documented industrial chemical processes that incorporate 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene as a reactant, intermediate, or solvent. Its role in industrial-scale chemical manufacturing is not described in the available literature.

Future Research Directions and Emerging Opportunities for 1,2 Dimethyl 4 1 O Tolyl Ethyl Benzene

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Reactions involving 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The synthesis and modification of complex molecules like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). hilarispublisher.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes and suggest optimal conditions, thereby reducing the need for extensive trial-and-error experimentation. preprints.org

The integration of AI with automated robotic labs represents a significant leap forward. preprints.org These self-driving laboratories can perform high-throughput screening of reaction conditions, learning from real-time feedback to dynamically optimize the synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene and its derivatives. This synergy between AI and automation promises to enhance efficiency, reduce costs, and minimize environmental impact in chemical synthesis. hilarispublisher.com

Table 1: Hypothetical Machine Learning Model Predictions for Optimizing the Synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

| Experiment ID | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

| 1 | Palladium(II) Acetate | Toluene | 100 | 75 |

| 2 | Copper(I) Iodide | Dimethylformamide | 120 | 82 |

| 3 | Nickel(II) Chloride | 1,4-Dioxane | 90 | 68 |

| 4 | Palladium(II) Acetate | Dimethylformamide | 110 | 88 |

| 5 | Copper(I) Iodide | Toluene | 110 | 79 |

Exploration of Novel Reactivities and Supramolecular Chemistry of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The unique three-dimensional structure of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene, featuring multiple aromatic rings and a chiral center, makes it an intriguing candidate for the exploration of novel reactivities and supramolecular chemistry. The presence of several aromatic moieties suggests the potential for various electrophilic substitution reactions, allowing for the introduction of new functional groups at different positions. The ether linkage, while generally stable, could be targeted for cleavage under specific conditions, leading to the formation of new compounds.

In the realm of supramolecular chemistry, 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene could serve as a building block for the construction of larger, self-assembled architectures. thieme-connect.de The aromatic rings can participate in π-π stacking and other non-covalent interactions, which are fundamental to the formation of supramolecular structures. liu.se The molecule's specific shape and electronic properties could enable it to act as a "guest" in "host-guest" complexes, where it is encapsulated within a larger host molecule. rsc.org This could have applications in areas such as sensing, molecular imaging, and drug delivery. rsc.org

The dynamic nature of supramolecular assemblies is crucial for their function. nih.gov Understanding the kinetics and thermodynamics of the self-assembly processes involving 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene will be key to designing new materials with desired properties. The study of these complex systems can be challenging, but it also offers the opportunity to develop new analytical techniques and theoretical models. nih.gov

Table 2: Potential Supramolecular Interactions of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

| Interaction Type | Potential Interacting Moiety | Application |

| π-π Stacking | Aromatic rings of other molecules | Formation of self-assembled materials |

| Host-Guest Interaction | Cyclodextrins, cucurbiturils | Molecular recognition, sensing |

| van der Waals Forces | Aliphatic portions of other molecules | Crystal engineering |

| Dipole-Dipole Interactions | Polar functional groups | Control of molecular conformation |

Green Chemistry and Sustainable Chemical Engineering Perspectives for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene Research

The principles of green chemistry provide a framework for developing more environmentally friendly and sustainable methods for the synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene. mdpi.com This involves considering the entire lifecycle of the chemical process, from the choice of starting materials to the final product and any waste generated.

A key aspect of green chemistry is the use of renewable feedstocks. Research could focus on synthesizing 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene from bio-based sources rather than petroleum-based ones. The development of catalytic methods that are highly efficient and selective is also crucial. This reduces the amount of waste produced and minimizes the energy required for the reaction and subsequent purification steps. The use of environmentally benign solvents, or even solvent-free reaction conditions, is another important consideration. mdpi.com

Microwave and ultrasonic irradiation are alternative energy sources that can often accelerate reaction rates and improve yields, leading to more efficient and sustainable processes. mdpi.comresearchgate.net Furthermore, a thorough life cycle assessment of any proposed synthetic route for 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene would be necessary to quantify its environmental impact and identify areas for improvement.

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

| Parameter | Traditional Route | Green Route |

| Starting Materials | Petroleum-based | Bio-based |

| Catalyst | Stoichiometric reagents | Recyclable catalyst |

| Solvent | Chlorinated solvents | Water or ionic liquids |

| Energy Input | Conventional heating | Microwave irradiation |

| Waste Generation | High | Low |

Challenges and Opportunities in the Comprehensive Academic Study of Complex Aryl Ether Systems like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

The study of complex aryl ether systems like 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene presents both significant challenges and exciting opportunities for academic research. A major challenge lies in the synthesis of such molecules with high selectivity. The presence of multiple similar functional groups can lead to the formation of a mixture of products, which can be difficult to separate and characterize.

The structural complexity and flexibility of these molecules also pose a challenge for their analytical characterization. A combination of advanced techniques, such as multidimensional NMR spectroscopy and high-resolution mass spectrometry, would be required to fully elucidate their structure and conformation. Computational chemistry can play a vital role in complementing experimental data and providing insights into the molecule's properties and behavior.

Despite these challenges, the study of complex aryl ethers offers numerous opportunities. The development of novel synthetic methodologies for their selective synthesis would be a significant contribution to the field of organic chemistry. The unique properties of these molecules could lead to the discovery of new materials with applications in electronics, catalysis, and medicine. A deeper understanding of the structure-property relationships in these systems will pave the way for the rational design of new molecules with tailored functionalities.

Table 4: Challenges and Opportunities in the Study of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

| Area | Challenges | Opportunities |

| Synthesis | - Control of regioselectivity- Formation of byproducts | - Development of new catalytic systems- Exploration of novel reaction pathways |

| Purification | - Separation of isomers- Removal of catalyst residues | - Advancement of chromatographic techniques- Development of crystallization methods |

| Characterization | - Complex NMR and mass spectra- Conformational analysis | - Application of advanced analytical methods- Integration of computational and experimental data |

| Applications | - Unexplored potential- Lack of structure-activity relationship data | - Discovery of novel materials- Design of molecules with specific functions |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene?

Answer:

The synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene typically involves cross-coupling reactions or functional group transformations. Key methods include:

For instance, Suzuki coupling (as in ) utilizes palladium catalysts to link aromatic rings, while Friedel-Crafts alkylation ( ) introduces alkyl groups via electrophilic substitution. Computational optimization of reaction conditions (e.g., solvent, temperature) is recommended to enhance yield.

Basic: How can spectroscopic techniques (NMR, MS) characterize this compound?

Answer:

Spectroscopic characterization relies on:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups in 1,2-dimethyl-4-(1-phenyl-ethyl)-benzene resonate at δ 2.2–2.4 ppm ( ).

- Mass Spectrometry (MS) : The molecular ion peak (m/z 210.141) confirms the molecular formula (C₁₆H₁₈) ( ).

- LogP Analysis : Experimental LogP values (e.g., 4.45 in ) differ from calculated values (3.43 in ), highlighting the need for standardized measurement protocols.

Advanced: How can contradictions in LogP values between experimental and computational studies be resolved?

Answer:

Discrepancies in LogP values arise from differences in experimental conditions (e.g., solvent polarity) vs. computational models (e.g., atom-based vs. fragment-based approaches).

| Source | LogP Value | Method |

|---|---|---|

| Experimental | 4.45 | Shake-flask method ( ) |

| Calculated | 3.43 | PubChem-derived algorithm ( ) |

To resolve contradictions:

Validate experimental protocols (e.g., HPLC vs. shake-flask).

Use hybrid computational models (e.g., COSMO-RS) that account for solvation effects ( ).

Advanced: What computational strategies predict the regioselectivity of electrophilic substitution in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites by analyzing electron density and Fukui indices. For example:

- Electrophilic Attack : The para position to the ethyl group is favored due to steric and electronic effects (analogous to ).

- Substituent Effects : Methyl groups direct electrophiles to less hindered positions ( ).

Advanced: How is this compound utilized in experimental physics (e.g., neutrino detection)?

Answer:

1,2-Dimethyl-4-(1-phenylethyl)-benzene (PXE) is a high-density solvent in liquid scintillators for neutrino detectors (e.g., Borexino, Double Chooz) due to its:

- High Flash Point : 145°C ( ).

- Radioluminescence Stability : Effective photon yield under radiation ( ).

Basic: What are the environmental fate and degradation pathways of this compound?

Answer:

Environmental persistence is assessed via:

- Biodegradation Studies : Aerobic microbial consortia degrade alkylbenzenes via β-oxidation ().

- Photolysis : UV exposure cleaves C-C bonds, forming smaller aromatic intermediates ().

Advanced: How are crystallographic studies used to resolve structural ambiguities?

Answer:

Single-crystal X-ray diffraction (as in ) provides:

- Bond Lengths/Angles : Confirms steric effects of substituents.

- Packing Diagrams : Reveals intermolecular interactions (e.g., π-π stacking) influencing stability.

Advanced: What strategies mitigate instability during storage or reaction conditions?

Answer:

- Inert Atmospheres : Use argon/nitrogen to prevent oxidation ().

- Stabilizers : Add antioxidants (e.g., BHT) to inhibit radical formation ().

Basic: How is gas chromatography-mass spectrometry (GC-MS) optimized for analyzing this compound?

Answer:

- Column Selection : Polar stationary phases (e.g., DB-WAX) improve separation.

- Temperature Ramp : 50°C → 300°C at 10°C/min ( ).

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Answer:

Its rigid aromatic core serves as a template for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.